6-Chloro-pyridazine-3-carbaldehyde oxime
Description
Pyridazine derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties .
Properties
IUPAC Name |
(NE)-N-[(6-chloropyridazin-3-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-5-2-1-4(3-7-10)8-9-5/h1-3,10H/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSTWAWXGCXWFN-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NN=C1/C=N/O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-pyridazine-3-carbaldehyde oxime typically involves the reaction of 6-chloro-pyridazine-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. The resulting oxime is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-pyridazine-3-carbaldehyde oxime can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-pyridazine-3-carbaldehyde oxime has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-pyridazine-3-carbaldehyde oxime depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxime group can form hydrogen bonds or coordinate with metal ions, while the chloro group can participate in hydrophobic interactions or halogen bonding. These interactions can influence the compound’s biological activity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
- 6-Bromo-2-chloronicotinaldehyde oxime and 5,6-Dimethoxynicotinaldehyde oxime: These analogs differ in substituents (bromo, chloro, or methoxy groups) on the pyridazine/nicotinaldehyde backbone. Bromo and methoxy groups may increase steric bulk or electron-donating effects, altering reactivity and stability compared to the chloro-substituted target compound.
- Di(1H-tetrazol-5-yl) methanone oxime: This compound features a tetrazole ring instead of pyridazine. Tetrazoles are known for high thermal stability, reflected in its decomposition temperature of 288.7°C, likely due to extensive hydrogen-bonding networks. In contrast, the pyridazine-based oxime may exhibit lower thermal resilience, though exact data are unavailable .
Physical and Chemical Properties
- 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate : A hydrated analog crystallizing in the orthorhombic space group Pbc2₁ with a density of 1.675 g·cm⁻³ . The chloro-substituted oxime may exhibit similar crystallinity but with altered packing due to the chloro group’s electronegativity and steric effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
